molecular formula C7H4ClF3O B8278679 2,3,4-Trifluoro-5chlorobenzyl alcohol CAS No. 101513-74-0

2,3,4-Trifluoro-5chlorobenzyl alcohol

Cat. No. B8278679
M. Wt: 196.55 g/mol
InChI Key: TZBUGJGXVGATIU-UHFFFAOYSA-N
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Patent
US05530158

Procedure details

62 g of NaBH4 are initially introduced into 320 ml of dioxane. A solution of 319 g of 5-chloro-2,3,4-trifluorobenzoyl fluoride in 640 ml of dioxane is run into this, at the reflux temperature, over the course of 6 hours. After boiling under reflux for a further hour, the mixture is poured onto ice, the pH is adjusted to 1 with dilute hydrochloric acid, and the organic phase is extracted with methylene chloride and then distilled: 261 g of 2,3,4-trifluoro-5-chlorobenzyl alcohol of boiling point 109° C./12 mbar are obtained.
Name
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
319 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
640 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[C:5]([F:15])=[C:6]([F:14])[C:7]([F:13])=[C:8]([CH:12]=1)[C:9](F)=[O:10].Cl>O1CCOCC1>[F:13][C:7]1[C:6]([F:14])=[C:5]([F:15])[C:4]([Cl:3])=[CH:12][C:8]=1[CH2:9][OH:10] |f:0.1|

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
320 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
319 g
Type
reactant
Smiles
ClC=1C(=C(C(=C(C(=O)F)C1)F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
640 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over the course of 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further hour
ADDITION
Type
ADDITION
Details
the mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted with methylene chloride
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CO)C=C(C(=C1F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 261 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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